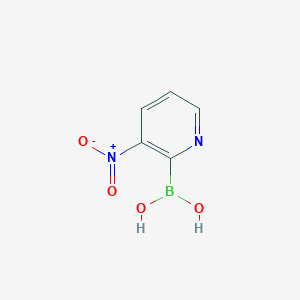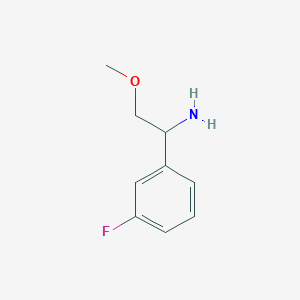
Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate is a chemical compound with the molecular formula C12H8ClFO3 It is a derivative of naphthoic acid and features a naphthalene ring substituted with chlorine, fluorine, and hydroxyl groups, along with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate typically involves multi-step organic reactions. One common method starts with the naphthalene ring, which undergoes chlorination and fluorination to introduce the chlorine and fluorine substituents. The hydroxyl group is then introduced through a hydroxylation reaction. Finally, esterification with methanol yields the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large reactors with continuous monitoring to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 7-chloro-5-fluoro-6-oxo-1-naphthoate.
Reduction: Formation of 7-chloro-5-fluoro-6-hydroxy-1-naphthol.
Substitution: Formation of various substituted naphthoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of the chlorine, fluorine, and hydroxyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-chloro-5-fluoro-1-naphthoate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 7-chloro-6-hydroxy-1-naphthoate: Lacks the fluorine atom, potentially altering its chemical properties.
Methyl 5-fluoro-6-hydroxy-1-naphthoate: Lacks the chlorine atom, which can influence its overall behavior.
Uniqueness
Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate is unique due to the specific combination of substituents on the naphthalene ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H8ClFO3 |
|---|---|
Peso molecular |
254.64 g/mol |
Nombre IUPAC |
methyl 7-chloro-5-fluoro-6-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8ClFO3/c1-17-12(16)7-4-2-3-6-8(7)5-9(13)11(15)10(6)14/h2-5,15H,1H3 |
Clave InChI |
YZYZGUBUOUWEMA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C(C(=C(C=C21)Cl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


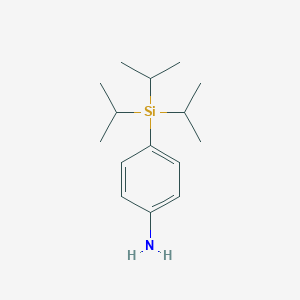
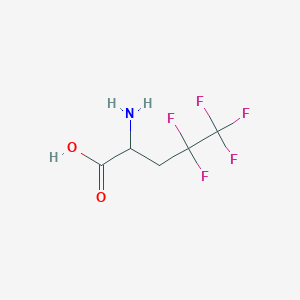


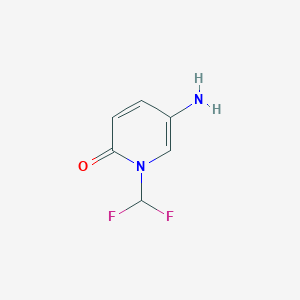
![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
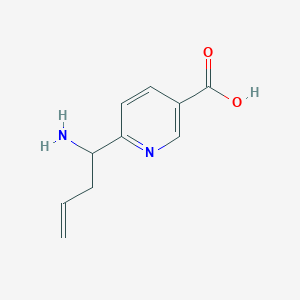
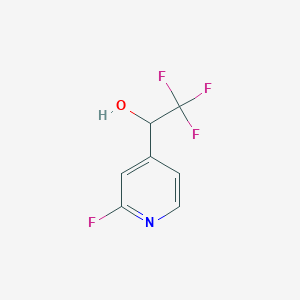
![2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)
